molecular formula C7H5ClN4 B13869235 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine

2-Chloro-5-(1,2,4-triazol-4-yl)pyridine

Cat. No.: B13869235
M. Wt: 180.59 g/mol
InChI Key: YSCINBVHNZRUIL-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,2,4-triazol-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,2,4-triazol-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: These reactions often require specific catalysts and conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

2-Chloro-5-(1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease processes. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1,2,4-triazol-4-yl)pyridine is unique due to the presence of both a chlorine atom and a triazole ring on the pyridine core

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-5-(1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C7H5ClN4/c8-7-2-1-6(3-9-7)12-4-10-11-5-12/h1-5H

InChI Key

YSCINBVHNZRUIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=NN=C2)Cl

Origin of Product

United States

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